Silanol, 1,1,1-triethyl-, 1,1',1''-phosphite
Description
The exact mass of the compound this compound is 478.27310594 g/mol and the complexity rating of the compound is 59.3. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
phosphorous acid;triethyl(hydroxy)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H16OSi.H3O3P/c3*1-4-8(7,5-2)6-3;1-4(2)3/h3*7H,4-6H2,1-3H3;1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUSQFHNSRMXNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)O.CC[Si](CC)(CC)O.CC[Si](CC)(CC)O.OP(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H51O6PSi3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90776227 | |
| Record name | Phosphorous acid--triethylsilanol (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90776227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1641-50-5 | |
| Record name | Phosphorous acid--triethylsilanol (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90776227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodological Advancements for Tris Triethylsilyl Phosphite
Direct Synthesis Routes via Triethylsilanol (B1199358) Precursors
Direct synthesis methods for tris(triethylsilyl) phosphite (B83602) predominantly involve the reaction of a triethylsilanol derivative with a phosphorus-containing electrophile. These routes are favored for their atom economy and straightforward approach to the target molecule.
Reaction with Phosphorus Halides: Mechanistic Considerations
The reaction is typically carried out in the presence of a base, such as a tertiary amine, to neutralize the hydrogen chloride (HCl) byproduct. The mechanism is believed to proceed through a stepwise nucleophilic attack of the triethylsilanol oxygen on the electrophilic phosphorus atom of PCl₃. Each subsequent substitution is facilitated by the removal of HCl by the base, driving the reaction to completion.
In the absence of a base, the reaction between alcohols and PCl₃ can lead to the formation of alkyl chlorides and phosphorous acid. However, the use of a silanol (B1196071) and appropriate reaction conditions can favor the formation of the desired silyl (B83357) phosphite.
A variation of this method involves the use of alkali metal triethylsilanolates. In this approach, pre-forming the silanolate enhances the nucleophilicity of the oxygen atom, facilitating a more rapid and often cleaner reaction with the phosphorus halide. The reaction of an alkali metal silicon alkoxide with a phosphorus halide in an alkane or ether solvent has been shown to produce high-purity tris(trimethylsilyl) phosphite, a similar compound, suggesting the applicability of this method for the triethylsilyl analogue. chemicalbook.comgoogle.com
Table 1: Comparison of Direct Synthesis Routes with Phosphorus Halides
| Method | Reactants | Key Conditions | Advantages | Disadvantages |
| Base-mediated | Triethylsilanol, PCl₃, Tertiary Amine | Inert solvent, controlled temperature | Readily available starting materials | Formation of amine hydrochloride salt byproduct |
| Silanolate | Alkali metal triethylsilanolate, PCl₃ | Anhydrous ether or alkane solvent | High reactivity, potentially higher purity | Requires pre-formation of the silanolate |
Transesterification Methodologies in Triethylsilyl Phosphite Synthesis
Transesterification offers an alternative route to tris(triethylsilyl) phosphite, involving the exchange of alkoxy or aryloxy groups on a pre-existing phosphite with triethylsilanol. This method can be particularly useful when the starting phosphite is more readily available or when milder reaction conditions are desired.
The reaction is typically driven to completion by removing the alcohol or phenol (B47542) byproduct, often through distillation. The process can be catalyzed by both acids and bases. More recently, metal catalysts, such as zinc compounds, have been shown to be highly efficient for the phosphonylation of alcohols, a related transformation. u-tokyo.ac.jprsc.orgrsc.orgnih.gov For instance, zinc(II) acetylacetonate (B107027) (Zn(acac)₂) and bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II) (Zn(TMHD)₂) have been used to catalyze the reaction of alcohols with dimethyl phosphite. nih.gov Such catalytic systems could potentially be adapted for the transesterification of trialkyl phosphites with triethylsilanol to produce tris(triethylsilyl) phosphite. The use of phosphites with good leaving groups, such as trifluoroethoxy groups, can enhance the reactivity and selectivity of the transesterification. rsc.orgrsc.org
Solvent-Free and Green Chemistry Approaches to Tris(triethylsilyl) Phosphite Production
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes to silyl phosphites. A significant advancement in this area is the development of solvent-free synthesis methods.
One patented approach for the preparation of high-purity tris(trialkylsilyl) phosphites involves the reaction of phosphorous acid with a hexaalkyldisilazane, followed by the addition of sodium metal, all in the absence of a solvent. google.com For the synthesis of tris(trimethylsilyl) phosphite, phosphorous acid is reacted with hexamethyldisilazane (B44280), and after heating, sodium metal is added. google.com This method avoids the use of solvents and catalysts, leading to a reduction in waste and simplifying the purification process. google.com The reaction is carried out at elevated temperatures, typically between 100 and 160 °C. google.com
Indirect Synthetic Pathways for Tris(triethylsilyl) Phosphite Derivatives
Indirect synthetic pathways often involve the modification of a pre-formed silyl phosphite or the use of related reactions to generate derivatives such as triethylsilyl phosphonates. These methods expand the synthetic utility of silyl phosphites and provide access to a broader range of organophosphorus-silicon compounds.
Modified Arbuzov-type Reactions for Related Triethylsilyl Phosphonates
The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of phosphonates. rsc.orgdntb.gov.uanih.gov In its classic form, it involves the reaction of a trialkyl phosphite with an alkyl halide to yield a dialkyl alkylphosphonate. rsc.orgdntb.gov.uanih.gov Silyl phosphites, such as tris(trimethylsilyl) phosphite, can also undergo Arbuzov-type reactions. u-tokyo.ac.jpfishersci.ca
A key feature of the silyl-Arbuzov reaction is that the reactivity of alkyl halides is often reversed compared to the classic reaction, with the order being RCl > RBr > RI. u-tokyo.ac.jp The reaction of tris(triethylsilyl) phosphite with an alkyl halide would be expected to yield a bis(triethylsilyl) alkylphosphonate and a triethylsilyl halide. Trimethylsilyl (B98337) halides have also been shown to catalyze the rearrangement of phosphites to phosphonates. u-tokyo.ac.jp
Furthermore, radical alternatives to the conventional nucleophilic Arbuzov reaction have been developed. These reactions can proceed at room temperature under visible-light photoredox catalysis, offering a milder alternative to the often high temperatures required for the classic Arbuzov reaction. researchgate.net
Table 2: Key Features of the Silyl-Arbuzov Reaction
| Feature | Description |
| Reactants | Tris(triethylsilyl) phosphite, Alkyl halide |
| Products | Bis(triethylsilyl) alkylphosphonate, Triethylsilyl halide |
| Reactivity of Alkyl Halides | Typically RCl > RBr > RI |
| Catalysis | Can be catalyzed by silyl halides |
| Modifications | Radical-based approaches offer milder conditions |
Novel Coupling Strategies for Si-O-P Bond Formation
The formation of the silicon-oxygen-phosphorus (Si-O-P) linkage is central to the synthesis of tris(triethylsilyl) phosphite. Beyond the classical methods described above, novel coupling strategies are continually being explored to create these bonds with greater efficiency and selectivity.
While direct catalytic methods for the dehydrocoupling of silanols and phosphites to form Si-O-P bonds are not extensively documented in the reviewed literature, analogous catalytic dehydrocoupling reactions for the formation of Si-N bonds are well-established. rsc.orgnih.gov These reactions, often catalyzed by a wide range of metal complexes, involve the coupling of a silane (B1218182) with an amine, releasing hydrogen gas as the only byproduct. rsc.orgnih.gov The development of similar catalytic systems for the dehydrocoupling of triethylsilanol and phosphorous acid or a related P-H compound could represent a highly atom-economical and environmentally friendly route to tris(triethylsilyl) phosphite.
Transition metal-catalyzed cross-coupling reactions are another powerful tool for bond formation. While extensively used for C-C, C-N, and C-O bond formation, their application to Si-O bond formation in this context is less common. However, the development of catalysts for related transformations, such as the rhodium-catalyzed synthesis of 1,2-dihydrophosphete (B14263213) oxides, demonstrates the potential of transition metals to facilitate complex transformations involving phosphorus. rsc.orgnih.govresearchgate.net The exploration of transition metal catalysis for the direct coupling of a triethylsilyl-containing nucleophile with a phosphorus-containing electrophile, or vice versa, could lead to novel and efficient synthetic routes to tris(triethylsilyl) phosphite and its derivatives.
The synthesis of tris(triethylsilyl) phosphite, and silyl phosphites in general, can be approached through several methodologies. These methods primarily involve the reaction of a phosphorus source with a triethylsilylating agent. The choice of reagents and reaction conditions is crucial in achieving high yields and purity of the desired product.
One of the prominent methods for the synthesis of tris(trialkylsilyl) phosphites involves the reaction of phosphorous acid with a hexaalkyldisilazane. google.com This approach has been successfully applied to the synthesis of both tris(trimethylsilyl) phosphite and tris(triethylsilyl) phosphite. In a specific example for the triethylsilyl derivative, phosphorous acid is reacted with hexaethyldisilazane. The reaction mixture is initially heated to reflux at 125°C for 3 hours. Following this, sodium metal is introduced, and the mixture is further refluxed at 145°C for 10 hours. This process, which notably avoids the need for a separate catalyst and solvent, has been reported to yield tris(triethylsilyl) phosphite in 68% yield after purification. google.com
For the analogous tris(trimethylsilyl) phosphite, a similar procedure on a larger scale involved the slow dropwise addition of hexamethyldisilazane to phosphorous acid, followed by refluxing at 125°C and subsequent reaction with sodium metal at 145°C. This yielded the desired product in 73% yield after fractional distillation. google.com The reaction is believed to proceed through the silylation of phosphorous acid by the hexaalkyldisilazane, with the subsequent addition of sodium metal likely facilitating the removal of any remaining acidic protons and driving the reaction to completion.
An alternative and widely used strategy for the synthesis of silyl phosphites is the reaction of a phosphorus halide, typically phosphorus trichloride (B1173362) (PCl₃), with an alkali metal silanolate. For the trimethylsilyl analogue, methods have been disclosed that involve reacting an alkali metal silicon alkoxide, such as trimethylsilane (B1584522) potassium alcoholate or trimethylsilane sodium alkoxide, with phosphorus trichloride or phosphorus tribromide in an alkane or ether solvent. google.com This reaction is characterized by vigorous stirring during the addition of the reactants. The resulting inorganic salt is then removed by filtration, and the tris(trimethylsilyl) phosphite is obtained by reduced pressure distillation, with purities reported to be above 99.6%. google.com While specific examples for the triethylsilyl derivative using this method are not as readily available in the reviewed literature, the general principle is expected to be applicable.
Another established method involves the silylation of anhydrous phosphorous acid with a trialkylsilyl chloride in the presence of a base, such as triethylamine. This reaction is typically carried out in a suitable solvent like dimethoxyethane, toluene, or a mixture of diethyl ether and tetrahydrofuran. chemicalbook.com The crude product, which may contain bis(trimethylsilyl) phosphonate (B1237965) as a byproduct, is then purified by vacuum distillation. chemicalbook.com
The following table summarizes the key aspects of these synthetic methodologies:
| Method | Phosphorus Source | Silylating Agent | Key Reagents/Conditions | Reported Yield (Analog) |
| Disilazane Route | Phosphorous Acid | Hexaethyldisilazane | Reflux at 125°C, then with Na at 145°C | 68% (for triethylsilyl) |
| Alkali Metal Silanolate Route | Phosphorus Trichloride/Tribromide | Alkali Metal Trialkylsilanolate | Alkane or ether solvent, vigorous stirring | >99.6% purity (for trimethylsilyl) |
| Silyl Chloride Route | Phosphorous Acid | Trialkylsilyl Chloride | Triethylamine, various solvents | Not specified |
Purification and Isolation Techniques for High-Purity Tris(triethylsilyl) Phosphite
The purification of tris(triethylsilyl) phosphite is a critical step in obtaining a high-purity product, as residual starting materials or byproducts can interfere with its intended applications. Given its likely high boiling point and sensitivity to moisture, vacuum or fractional distillation is the most commonly employed and effective purification technique. google.com
For the closely related tris(trimethylsilyl) phosphite, established procedures detail its purification by vacuum distillation at a temperature of 78-81°C under a reduced pressure of 8 mmHg. chemicalbook.comchemicalbook.com Another source reports a distillation at 75°C and 20 mmHg. chemicalbook.com In syntheses involving alkali metal halides as byproducts, an initial filtration step is necessary to remove the inorganic salts before distillation. google.com
In the synthesis of tris(triethylsilyl) phosphite from phosphorous acid and hexaethyldisilazane, the final product is isolated by fractional distillation. google.com While the exact boiling point and pressure for the triethylsilyl derivative are not explicitly stated in the available literature, it is expected to be higher than that of the trimethylsilyl analogue due to its greater molecular weight. The principle of fractional distillation, which separates components of a liquid mixture based on differences in their boiling points, is well-suited for removing any lower-boiling impurities or higher-boiling byproducts.
A crucial aspect of the purification process for silyl phosphites is the rigorous exclusion of moisture, as they are highly susceptible to hydrolysis. The Si-O-P bond can be readily cleaved by water, leading to the formation of triethylsilanol and phosphorous acid. Therefore, all glassware must be thoroughly dried, and the distillation should be performed under an inert atmosphere, such as nitrogen or argon.
For reactions that may result in the formation of other organophosphorus byproducts, such as bis(trialkylsilyl) phosphonates, fractional distillation becomes particularly important. The efficiency of the distillation column, in terms of the number of theoretical plates, will determine the ability to separate compounds with potentially close boiling points.
The following table provides a comparative overview of the distillation parameters for tris(trimethylsilyl) phosphite, which can serve as a reference for the purification of its triethylsilyl counterpart:
| Compound | Boiling Point (°C) | Pressure (mmHg) |
| Tris(trimethylsilyl) phosphite | 78-81 | 8 |
| Tris(trimethylsilyl) phosphite | 75 | 20 |
Scale-Up Considerations for Laboratory to Preparative Synthesis of Tris(triethylsilyl) Phosphite
Transitioning the synthesis of tris(triethylsilyl) phosphite from a laboratory scale to a preparative or industrial scale introduces several challenges that must be carefully addressed to ensure safety, efficiency, and product quality.
Heat Management: The synthesis of silyl phosphites, particularly those involving highly reactive reagents like phosphorus trichloride, can be exothermic. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. This can lead to localized hot spots, uncontrolled temperature increases, and potentially dangerous side reactions. Therefore, a robust and well-designed cooling system for the reactor is paramount. For the synthesis of triphenyl phosphites, a related class of compounds, controlling the reaction temperature has been shown to be crucial for maximizing yield and minimizing byproduct formation. nih.gov
Reagent Addition and Mixing: The rate of addition of reagents, especially in reactions that are highly exothermic or involve the formation of precipitates, becomes a critical parameter during scale-up. Slow and controlled addition of reactants, as exemplified by the dropwise addition of hexamethyldisilazane in the synthesis of the trimethylsilyl analogue, is often necessary to maintain temperature control. google.com Efficient mixing is also essential to ensure homogeneity and prevent localized high concentrations of reactants, which could lead to side reactions. The use of mechanical stirrers is common in large-scale reactions to achieve effective agitation. youtube.com
Handling of Moisture-Sensitive Materials: As previously noted, tris(triethylsilyl) phosphite and its precursors are highly sensitive to moisture. On a larger scale, ensuring an anhydrous and inert atmosphere becomes more challenging. All starting materials and solvents must be rigorously dried, and the reaction and purification steps must be conducted under a blanket of dry inert gas. The transfer of materials between vessels should also be carried out using techniques that prevent exposure to the atmosphere.
Byproduct Removal and Purification: The removal of solid byproducts, such as inorganic salts from the alkali metal silanolate route, can be more complex on a larger scale. Filtration equipment must be appropriately sized and designed to handle larger volumes of slurries. The subsequent distillation of the product requires larger-scale vacuum distillation units with efficient condensers to handle the increased volume of vapor.
Process Safety: The reactants and products involved in the synthesis of tris(triethylsilyl) phosphite may have specific hazards. For example, phosphorus trichloride is corrosive and reacts violently with water. The final product itself may be flammable and an irritant. A thorough safety assessment, including a Hazard and Operability (HAZOP) study, should be conducted before scaling up the synthesis. This would involve evaluating potential risks and implementing appropriate safety measures, such as pressure relief systems, emergency cooling, and appropriate personal protective equipment.
Continuous Flow Chemistry: For industrial-scale production, continuous flow chemistry offers several advantages over batch processing for reactions of this type. Continuous flow reactors can provide better heat and mass transfer, more precise control over reaction parameters, and enhanced safety. The rapid synthesis of triphenyl phosphites has been successfully scaled up using continuous flow technology, achieving kilogram-scale production. nih.gov This approach could potentially be adapted for the synthesis of tris(triethylsilyl) phosphite to address many of the challenges associated with traditional batch scale-up.
Mechanistic Elucidation of Reactions Involving Tris Triethylsilyl Phosphite
Hydrolysis and Condensation Reactions of Tris(triethylsilyl) Phosphite (B83602)
The P-O-Si bonds in tris(triethylsilyl) phosphite are susceptible to cleavage by protic reagents, most notably water. This reactivity initiates hydrolysis and subsequent condensation processes, leading to the formation of various silicon- and phosphorus-containing species.
The hydrolysis of tris(triethylsilyl) phosphite is initiated by the nucleophilic attack of a water molecule on one of the silicon atoms. The presence of protic species, including water or acids like hydrogen fluoride (HF), facilitates the cleavage of the silicon-oxygen bond (Si-O) within the P-O-Si linkage. While the specific studies often focus on the analogous tris(trimethylsilyl) phosphite (TMSP), the mechanism is directly applicable. In the context of battery electrolytes, TMSP is known to scavenge HF, where the Si-O bond is cleaved to form Me₃SiF and a P-OH moiety. acs.orgrsc.org
The reaction with water follows a similar pathway. The oxygen atom of a water molecule attacks a silicon center, and simultaneously, a proton from water is transferred to the oxygen atom of the P-O-Si bridge. This concerted process leads to the cleavage of the Si-O bond, resulting in the formation of triethylsilanol (B1199358) ((CH₃CH₂)₃SiOH) and a di(triethylsilyl) hydrogen phosphite intermediate. This reaction can proceed stepwise, ultimately replacing all three triethylsilyloxy groups.
The general steps for hydrolysis can be summarized as:
Initial Attack: P(OSiEt₃)₃ + H₂O → (Et₃SiO)₂P(O)H + Et₃SiOH
Further Hydrolysis: The remaining Si-O-P bonds are sequentially cleaved by additional water molecules.
The presence of acidic or basic catalysts can significantly accelerate the rate of hydrolysis.
The primary products of hydrolysis, triethylsilanol and phosphorous acid (H₃PO₃), are themselves reactive and can undergo further transformations. Triethylsilanol is prone to self-condensation reactions, particularly under acidic or basic conditions, eliminating water to form hexaethyldisiloxane (B1329380). google.com This condensation can continue, leading to the formation of larger poly(triethylsiloxane) chains or cyclic siloxanes.
Condensation of Triethylsilanol: 2 (CH₃CH₂)₃SiOH → (CH₃CH₂)₃Si-O-Si(CH₃CH₂)₃ + H₂O
Ligand Exchange Reactions in Coordination Spheres
Tris(triethylsilyl) phosphite can function as a ligand in transition metal complexes. Its ability to be displaced by other ligands is governed by a combination of steric and electronic factors.
The coordination chemistry of phosphite ligands is heavily influenced by their steric and electronic properties. manchester.ac.ukrsc.org
Steric Effects: The triethylsilyl groups are sterically demanding. This bulkiness can lead to weaker metal-ligand bonding compared to less hindered phosphites. Consequently, tris(triethylsilyl) phosphite is often considered an easily displaceable or labile ligand. researchgate.netchemrxiv.org This property can be advantageous in catalysis, where the dissociation of a ligand is a key step in the catalytic cycle. The large cone angle of ligands with bulky substituents weakens the metal-phosphorus bond, facilitating substitution by other, less bulky or more strongly binding ligands. manchester.ac.uk
The interplay of these effects determines the equilibrium of ligand exchange reactions. For instance, in a complex M-[P(OSiEt₃)₃]ₙ, the addition of a new ligand L can lead to the displacement of the phosphite:
M-[P(OSiEt₃)₃]ₙ + nL ⇌ M-Lₙ + nP(OSiEt₃)₃
The kinetics of ligand exchange reactions can be studied using various techniques, such as NMR spectroscopy or mass spectrometry, to determine reaction rates and activation parameters. nih.gov These processes can occur through associative, dissociative, or interchange mechanisms.
Dissociative Mechanism: This pathway involves the initial breaking of the metal-phosphite bond to form a lower-coordinate intermediate, which is then captured by the incoming ligand. This mechanism is often favored for complexes with sterically bulky ligands like tris(triethylsilyl) phosphite, as the steric strain is relieved in the intermediate.
M-Lₙ → M-Lₙ₋₁ + L (slow, rate-determining)
M-Lₙ₋₁ + L' → M-Lₙ₋₁L' (fast)
Associative Mechanism: This involves the initial formation of a bond with the incoming ligand to create a higher-coordinate intermediate, followed by the departure of the leaving ligand. This pathway is less likely for the sterically hindered tris(triethylsilyl) phosphite.
The rate of these exchange reactions is influenced by temperature, solvent, the nature of the metal, and the concentration of the incoming ligand. nih.govemich.edu Understanding these kinetics provides insight into the reaction mechanism and allows for the rational design of catalytic systems.
Nucleophilic Reactivity of the Phosphorus Center in Tris(triethylsilyl) Phosphite
The phosphorus(III) center in tris(triethylsilyl) phosphite possesses a lone pair of electrons, making it nucleophilic. This allows it to react with a wide range of electrophilic reagents. This reactivity is fundamental to reactions like the Michaelis-Arbuzov and Perkow reactions.
A key example of its nucleophilic character is the reaction with acyl chlorides to form α-siloxyphosphonates. nih.gov In this reaction, the phosphorus atom attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by a rearrangement, which typically involves the migration of one of the silyl (B83357) groups from an oxygen atom to the carbonyl oxygen, and the elimination of a chloride ion which then attacks a second silyl group.
Another demonstration of its nucleophilicity is its reaction with alkyl halides. The phosphorus atom attacks the electrophilic carbon of the alkyl halide, leading to the formation of a phosphonium intermediate. This intermediate then undergoes rearrangement, typically with the loss of a silylated halide, to yield a phosphonate (B1237965) product. The reactivity of the phosphorus center is sensitive to both steric and electronic factors of the substrate. rsc.orgmdpi.com
| Reactant | Reaction Energy (kcal/mol) | Reference |
|---|---|---|
| HF | -19.08 | rsc.org |
Interactions with Electrophiles and Oxidants
Tris(triethylsilyl) phosphite readily engages with a variety of electrophilic and oxidizing agents. Its reaction with electrophiles is exemplified by the Silyl-Arbuzov reaction, while its behavior as an antioxidant is notably demonstrated in electrochemical applications.
Electrophilic Reactions: The primary reaction with electrophiles such as alkyl halides follows the Michaelis-Arbuzov mechanism, often termed the Silyl-Arbuzov reaction for silyl phosphites. nih.govwikipedia.org This reaction involves the nucleophilic attack of the phosphorus atom on the electrophilic carbon of the alkyl halide, leading to the formation of a phosphonium salt intermediate. wikipedia.org A key distinction from the classic Arbuzov reaction is that the subsequent dealkylation step involves the attack of the halide anion on the silicon atom, cleaving the Si-O bond and forming a stable triethylsilyl halide. nih.gov This process converts the trivalent phosphite into a pentavalent phosphonate.
Notably, the reactivity of alkyl halides in the Silyl-Arbuzov reaction is often the reverse of the classic pathway, with chlorides being more reactive than bromides or iodides (RCl > RBr > RI). nih.gov
Reactions with Oxidants: In the context of high-voltage lithium-ion batteries, silyl phosphites like TMSP act as effective electrolyte additives. They are oxidized more readily than the carbonate-based electrolyte solvents on the surface of the cathode. rsc.orgresearchgate.net This preferential oxidation forms a stable and protective cathode-electrolyte interphase (CEI). This surface film can suppress further electrolyte decomposition, minimize the dissolution of transition metals from the cathode, and block the generation of reactive oxygen radical species. rsc.orgresearchgate.net
Furthermore, Tris(triethylsilyl) phosphite can act as an acid scavenger, reacting with electrophilic species like hydrogen fluoride (HF) that may be present in battery electrolytes. This reaction neutralizes the acid, preventing it from damaging electrode materials. rsc.orgresearchgate.net
Rearrangement Pathways: Si-Migration and Phosphonate Formation
The conversion of Tris(triethylsilyl) phosphite to a phosphonate is a thermodynamically favorable rearrangement, driven by the formation of a high-energy phosphoryl (P=O) double bond. nih.govresearchgate.net This transformation is the cornerstone of the Michaelis-Arbuzov reaction.
The established mechanism proceeds in two main steps:
Nucleophilic Attack: The trivalent phosphorus atom attacks the alkyl halide (R-X) to form a quasi-phosphonium salt intermediate, [(Et₃SiO)₃P⁺-R][X⁻]. wikipedia.org
Desilylation (Si-Migration): The halide anion (X⁻) then attacks one of the electropositive silicon atoms. This results in the cleavage of a silicon-oxygen bond. The electrons from the O-Si bond move to form a P=O double bond, yielding a bis(triethylsilyl) alkylphosphonate and a molecule of triethylsilyl halide (Et₃SiX). nih.gov
This intramolecular rearrangement and migration of the silyl group to the halide anion is a crucial step that distinguishes the Silyl-Arbuzov reaction from the traditional version, where a carbon atom of an alkoxy group is attacked. wikipedia.org
| Feature | Classic Michaelis-Arbuzov Reaction | Silyl-Arbuzov Reaction |
|---|---|---|
| Phosphorus Reagent | Trialkyl Phosphite, e.g., P(OEt)₃ | Tris(trialkylsilyl) Phosphite, e.g., P(OSiEt₃)₃ |
| Dealkylation Target | Alkyl Carbon (SN2 attack on C) | Silicon Atom (Attack on Si) |
| Byproduct | Alkyl Halide, e.g., EtX | Trialkylsilyl Halide, e.g., Et₃SiX |
| Final Product | Dialkyl Alkylphosphonate, e.g., (EtO)₂P(=O)R | Bis(trialkylsilyl) Alkylphosphonate, e.g., (Et₃SiO)₂P(=O)R |
Radical and Photochemical Transformations of Tris(triethylsilyl) Phosphite
Beyond ionic pathways, Tris(triethylsilyl) phosphite can participate in reactions involving radical intermediates, which can be initiated thermally or photochemically.
Initiation and Propagation Mechanisms
Radical Initiation: Radical reactions can be initiated by standard radical initiators (e.g., AIBN) or photochemically. The trivalent phosphorus center can be attacked by a carbon- or sulfur-centered radical to form a phosphoranyl radical intermediate [(Et₃SiO)₃P•-R]. acs.orgchinesechemsoc.org This step initiates a chain reaction.
Propagation Mechanisms: Once formed, the phosphoranyl radical can undergo several transformations. One common pathway is β-scission. In a radical version of the Arbuzov reaction, this intermediate can fragment to form a stable phosphonate and a new radical, which propagates the chain. chinesechemsoc.org For example, in a desulfurative reaction with thiols, a thiyl radical adds to an alkene, and the resulting carbon-centered radical attacks the phosphite. The subsequent fragmentation eliminates a silylthio radical and forms the phosphonate product. acs.org
A generalized propagation cycle can be described as:
Addition: A radical (R•) adds to the P(III) center: R• + P(OSiEt₃)₃ → R-P•(OSiEt₃)₃
Fragmentation (β-scission): The phosphoranyl radical fragments: R-P•(OSiEt₃)₃ → R-P(=O)(OSiEt₃)₂ + •SiEt₃
Chain Transfer: The triethylsilyl radical (•SiEt₃) abstracts an atom from a starting material to regenerate the initial radical R•, continuing the cycle.
Applications of Tris Triethylsilyl Phosphite in Catalysis and Fine Chemical Synthesis
Homogeneous Catalysis Utilizing Tris(triethylsilyl) Phosphite (B83602) as a Ligand
Phosphite ligands are crucial in homogeneous catalysis due to their strong π-acceptor properties and the ease with which their steric and electronic characteristics can be modified. bath.ac.uk Tris(triorganosilyl)phosphites, a class of ligands that includes tris(triethylsilyl) phosphite, have been recognized for their role in controlling the catalytic activity of transition metal complexes. researchgate.net
In the realm of industrial chemistry, phosphite ligands are of significant importance for the rhodium-catalyzed hydroformylation of olefins, a process that converts alkenes into aldehydes. bath.ac.uk The electronic properties of phosphite ligands, such as their strong π-acidity, facilitate the dissociation of carbon monoxide from the metal center, leading to more active catalysts compared to phosphines. bath.ac.uk While specific studies detailing the use of tris(triethylsilyl) phosphite in hydroformylation are not abundant, the broader class of bulky phosphite ligands is known to impart high activity and selectivity in these reactions. rsc.orgresearchgate.net For instance, rhodium catalysts modified with bulky phosphite ligands are known to achieve high selectivity towards the desired linear aldehydes in the hydroformylation of long-chain olefins. rsc.org
In the context of polymerization, platinum(0) complexes with tris(triorganosilyl)phosphite ligands have been investigated as catalysts for the curing of silicone rubber via hydrosilylation. researchgate.net This process involves the addition of a silicon-hydride bond across a carbon-carbon double bond, a fundamental reaction in silicone chemistry. The choice of ligand is critical in controlling the catalyst's activity and stability. researchgate.net
Table 1: Overview of Tris(triorganosilyl) Phosphite in Catalytic Reactions
| Catalytic Reaction | Metal Center | Role of Ligand | Reference |
|---|---|---|---|
| Hydroformylation | Rhodium | Controls activity and selectivity | bath.ac.ukrsc.orgresearchgate.net |
Asymmetric catalysis, which aims to produce chiral molecules with a high degree of enantioselectivity, heavily relies on the design of chiral ligands. pnas.org Phosphite-containing ligands have emerged as a powerful class of chiral ligands for a variety of asymmetric transformations. acs.org Their modular nature allows for fine-tuning of steric and electronic properties to achieve high enantiomeric excesses. researchgate.net
While specific examples of chiral catalysts derived directly from tris(triethylsilyl) phosphite are not extensively documented, the synthesis of chiral phosphine-phosphite and P,N-bidentate phosphite ligands showcases the general strategies employed. nih.govnih.gov These ligands often incorporate known chiral backbones, such as BINOL (1,1'-bi-2-naphthol), combined with phosphite moieties. nih.gov The resulting metal complexes have been successfully applied in reactions like palladium-catalyzed allylic alkylation and sulfonylation, achieving high enantioselectivities. nih.gov
The development of chiral monodentate phosphite ligands has been a significant breakthrough, demonstrating that chelation is not always a prerequisite for high enantioselectivity in asymmetric hydrogenation. acs.org These ligands have been effectively used in the rhodium-catalyzed asymmetric hydrogenation of various substrates. acs.org The synthesis of chiral triaryl phosphite-based palladacycles and platinacycles further highlights the application of chiral phosphites in asymmetric Lewis acid catalysis. nih.govrsc.org
Catalyst deactivation is a critical issue in homogeneous catalysis, leading to a loss of activity and/or selectivity over time. matthey.com In rhodium-catalyzed hydroformylation using phosphite ligands, several deactivation pathways are known. One common mechanism is the degradation of the phosphite ligand itself, for instance, through hydrolysis. mdpi.com The steric hindrance provided by bulky substituents, such as triethylsilyl groups, can enhance the stability of the phosphite ligand against such degradation. mdpi.com
Another deactivation pathway involves the formation of inactive rhodium clusters. matthey.com The presence of an excess of the phosphite ligand can often suppress the formation of these clusters and help maintain the active monomeric rhodium species in the catalytic cycle. researchgate.net In some cases, the degradation of the catalyst can be observed through changes in the vibrational frequencies of metal-carbonyl and metal-hydride bonds. rsc.org
The regeneration of deactivated catalysts is of great economic and environmental importance. For palladium-based catalysts, which are used in a variety of cross-coupling and hydrogenation reactions, regeneration protocols often involve thermal treatment in an inert or oxidizing atmosphere to remove carbonaceous deposits. dcl-inc.comgoogle.com In the case of palladium phosphide (B1233454) catalysts, it has been shown that the framework can be stable under hydrogenation conditions, allowing for multiple recycles without significant deactivation. mdpi.com For palladium catalysts poisoned by impurities, both thermal and chemical regeneration methods have been explored. dcl-inc.comresearchgate.net
Stoichiometric Reagent in Organic Synthesis
Beyond its role as a ligand in catalysis, tris(silyl) phosphites can also serve as stoichiometric reagents in a variety of organic transformations. The reactivity of these compounds is often centered around the phosphorus atom and the labile silicon-oxygen bonds.
Tris(trimethylsilyl) phosphite is a well-known reagent for the mild preparation of bis(trimethylsilyl) phosphonates through the Arbuzov reaction. fishersci.ca This reaction involves the reaction of the phosphite with an alkyl halide. While direct evidence for the use of tris(triethylsilyl) phosphite in this capacity is limited, its chemical behavior is expected to be analogous.
The related compound, tris(trimethylsilyl) phosphite, has also been employed in the synthesis of tetrasubstituted α-aminophosphonic acids from ketimines. arkat-usa.org In this reaction, the phosphite acts as a phosphorus nucleophile, adding to the carbon-nitrogen double bond. The resulting silylated intermediate is then hydrolyzed to afford the desired product. arkat-usa.org
While the primary utility of tris(silyl) phosphites in bond formation lies in the creation of C-P bonds, their application in direct C-C, C-N, or C-O bond formation is less common. However, organophosphorus reagents, in general, are versatile tools in organic synthesis for the construction of various chemical bonds. digitellinc.com For instance, the reactions of tris(trimethylsilyl) phosphite with carbonyl compounds can lead to the formation of 1,2- or 1,4-adducts, which after hydrolysis, yield phosphonates. researchgate.net These reactions indirectly involve the formation of new C-P and C-O bonds.
The development of new synthetic methodologies may expand the role of tris(triethylsilyl) phosphite and related compounds in the formation of a wider range of chemical bonds.
Precursor in Inorganic and Organometallic Synthesis
Tris(triethylsilyl) phosphite serves as a valuable building block in the synthesis of complex inorganic and organometallic molecules. The labile silicon-oxygen bonds and the reactivity of the phosphorus(III) center allow for controlled chemical transformations, leading to the formation of unique structural motifs.
Formation of Novel Metal-Phosphorus-Silicon Complexes
The reaction of Tris(triethylsilyl) phosphite with various metal precursors offers a pathway to novel metal-phosphorus-silicon complexes. The triethylsilyl groups can act as leaving groups, facilitating the formation of metal-phosphite or metal-phosphide linkages. This reactivity allows for the synthesis of a diverse range of complexes with tailored electronic and steric properties.
While specific research detailing the synthesis of metal complexes directly from Tris(triethylsilyl) phosphite is not extensively documented in publicly available literature, the analogous reactivity of other silyl (B83357) phosphites, such as tris(trimethylsilyl) phosphite, provides a strong indication of its potential. These reactions typically involve the cleavage of the Si-O bond and the formation of a P-metal bond. The general reaction can be represented as:
M-X + P(OSiEt₃)₃ → M-P(OSiEt₃)₂ + Et₃SiX
Where M represents a metal center and X is a leaving group, such as a halide. The resulting metal phosphite complexes can exhibit interesting catalytic activities or serve as precursors for further transformations.
The coordination chemistry of phosphite ligands is well-established, and they are known to stabilize a wide variety of transition metal complexes. The electronic properties of the resulting complexes can be tuned by the nature of the substituents on the phosphorus atom. In the case of Tris(triethylsilyl) phosphite, the triethylsilyoxy groups are expected to be strong σ-donors and moderate π-acceptors, influencing the reactivity of the metal center.
Table 1: Potential Metal-Phosphorus-Silicon Complexes from Tris(triethylsilyl) Phosphite
| Metal Precursor | Potential Complex Structure | Potential Applications |
| Late Transition Metal Halides (e.g., PdCl₂, PtCl₂) | M[P(OSiEt₃)₃]ₓClᵧ | Catalysis (e.g., cross-coupling reactions) |
| Early Transition Metal Alkoxides (e.g., Ti(OR)₄) | MP(OSiEt₃)₂ₓ | Precursors for mixed metal oxides |
| Main Group Metal Halides (e.g., AlCl₃) | Adducts or substitution products | Lewis acid catalysts |
Note: This table is illustrative and based on the general reactivity of phosphite ligands. Specific research on these reactions with Tris(triethylsilyl) phosphite is limited.
Design of Functional Materials from Tris(triethylsilyl) Phosphite Precursors
Tris(triethylsilyl) phosphite is a promising precursor for the synthesis of functional inorganic materials, particularly those containing phosphorus and silicon. The hydrolysis and condensation of this compound, often through sol-gel processes, can lead to the formation of phosphosilicate glasses and ceramics with unique properties.
The sol-gel process involves the controlled hydrolysis of a precursor in a solvent, followed by condensation to form a three-dimensional network. In the case of Tris(triethylsilyl) phosphite, hydrolysis would lead to the formation of phosphorous acid and triethylsilanol (B1199358). Subsequent condensation reactions would then result in the formation of a P-O-Si network.
The properties of the resulting material, such as porosity, surface area, and thermal stability, can be controlled by carefully manipulating the reaction conditions, including the water-to-precursor ratio, pH, and the presence of catalysts. This method allows for the synthesis of materials with a high degree of homogeneity at the molecular level.
While detailed studies on the use of Tris(triethylsilyl) phosphite in sol-gel synthesis are not widely available, related compounds are used to prepare a variety of materials. For instance, silyl phosphates are employed in the synthesis of lithium-ion conducting glasses and materials for dental applications. The incorporation of phosphorus into a silica (B1680970) network can enhance properties such as ionic conductivity and bioactivity.
Table 2: Potential Functional Materials from Tris(triethylsilyl) Phosphite Precursors
| Material Type | Synthesis Method | Potential Properties | Potential Applications |
| Phosphosilicate Gels | Sol-Gel | High surface area, controlled porosity | Catalyst supports, adsorbents |
| Amorphous Phosphosilicate Glasses | Sol-Gel followed by calcination | High ionic conductivity, biocompatibility | Solid electrolytes, biomaterials |
| Doped Silica Materials | Co-hydrolysis with other silicon alkoxides | Modified optical or catalytic properties | Specialty glasses, catalysts |
Note: The applications listed are based on the known properties of phosphosilicate materials and represent potential uses for materials derived from Tris(triethylsilyl) phosphite.
Coordination Chemistry and Ligand Design Principles for Tris Triethylsilyl Phosphite
Synthesis of Metal Complexes with Tris(triethylsilyl) Phosphite (B83602) as a Ligand
The synthesis of metal complexes featuring tris(triethylsilyl) phosphite typically involves the reaction of a suitable metal precursor with the phosphite ligand in an appropriate solvent. Common synthetic strategies include the direct reaction with metal halides, carbonyls, or other complexes containing labile ligands. For instance, a metal halide such as palladium(II) chloride can be treated with tris(triethylsilyl) phosphite, leading to the substitution of the halide ligands and the formation of a new phosphite complex.
Another prevalent method is the substitution of weakly bound ligands, like those in carbonyl complexes. For example, reacting a metal carbonyl complex with tris(triethylsilyl) phosphite can lead to the displacement of one or more carbon monoxide (CO) ligands, a reaction often driven by thermal or photochemical activation. The general reaction is as follows:
LₙM(CO)ₘ + x P(OSiEt₃)₃ → LₙM(CO)ₘ₋ₓ[P(OSiEt₃)₃]ₓ + x CO
The choice of solvent is crucial and is typically a non-coordinating organic solvent in which both the metal precursor and the phosphite ligand are soluble. The stoichiometry of the reactants can be controlled to influence the number of phosphite ligands that coordinate to the metal center, although this is often limited by the significant steric bulk of the ligand.
In coordination chemistry, ligands are classified based on their denticity, which refers to the number of donor atoms that bind to the central metal ion.
Monodentate ligands bind to the metal center through a single donor atom. researchgate.net
Chelating ligands are polydentate, meaning they possess two or more donor atoms and can bind to a single metal center simultaneously, forming a ring-like structure known as a chelate. alfachemic.com The stability of metal complexes is often enhanced by the chelate effect, where a chelating ligand forms a more stable complex than that formed by comparable monodentate ligands.
Tris(triethylsilyl) phosphite contains only one phosphorus atom with a lone pair of electrons available for donation. Consequently, it functions exclusively as a monodentate ligand , coordinating to a metal center through its single phosphorus donor atom. researchgate.net
The three bulky triethylsilyl [-Si(CH₂CH₃)₃] groups are the defining feature of this ligand, exerting significant influence over the properties of its metal complexes.
Steric Properties: The primary influence of the triethylsilyl groups is steric hindrance. This bulk is often quantified by the Tolman cone angle (θ) , which measures the solid angle occupied by a ligand at the metal center. wikipedia.org While the precise value for tris(triethylsilyl) phosphite is not widely reported, it is expected to be substantial, comparable to or larger than other bulky phosphites such as triphenylphosphite (128°) and triisopropylphosphite (130°). researchgate.net This large steric profile has several important consequences:
It typically limits the number of phosphite ligands that can coordinate to a single metal center, often favoring complexes with low coordination numbers.
It can create a protective "pocket" around the metal's active site, influencing the substrate selectivity in catalytic applications by controlling access to the metal. ilpi.com
It can promote reductive elimination and prevent side reactions such as the formation of bridged dimers.
| Property | Description | Consequence for Metal Complexes |
|---|---|---|
| Steric Effect (Cone Angle) | High steric bulk due to three triethylsilyl groups. Estimated cone angle > 130°. | Limits coordination number; creates a sterically protected metal center; influences catalytic selectivity. |
| Electronic Effect (σ-donation) | Moderate σ-donor; weaker than trialkylphosphines due to electronegative oxygen atoms. | Forms stable bonds with electron-deficient (high oxidation state) metals. |
| Electronic Effect (π-acceptance) | Strong π-acceptor; stronger than trialkylphosphines. | Stabilizes electron-rich (low oxidation state) metals through back-bonding. |
Electronic Structure and Bonding in Tris(triethylsilyl) Phosphite Metal Complexes
The bond between a transition metal and a phosphite ligand like tris(triethylsilyl) phosphite is best described by the Dewar-Chatt-Duncanson model. This model involves a synergistic combination of two main components: σ-donation from the ligand to the metal and π-back-donation from the metal to the ligand.
σ-Donation: The primary interaction is the formation of a sigma (σ) bond through the donation of the lone pair of electrons from the phosphorus atom into a vacant d-orbital of the transition metal. nih.govresearchgate.net This establishes the primary metal-ligand bond. The strength of this donation is influenced by the electron density on the phosphorus atom. For phosphites, the high electronegativity of the adjacent oxygen atoms pulls electron density away from the phosphorus, making them generally weaker σ-donors than trialkylphosphines. ilpi.com
The π-back-bonding interaction involves the overlap of filled metal d-orbitals (of π-symmetry, such as dxy, dxz, dyz) with suitable empty orbitals on the phosphite ligand. While it was once thought that empty 3d-orbitals on the phosphorus atom were the primary acceptors, modern computational and experimental evidence indicates that this is not the case. libretexts.org
Instead, the primary acceptor orbitals are the antibonding sigma-star (σ) orbitals associated with the phosphorus-oxygen (P-O) bonds. libretexts.orgresearchgate.netwikipedia.org The electronegative oxygen atoms lower the energy of these P-O σ orbitals, making them more accessible for overlap with the metal's d-orbitals. This M(dπ) → σ*(P-O) interaction effectively transfers electron density from the metal to the ligand, strengthening the M-P bond while slightly weakening the P-O bonds. This mechanism is crucial for stabilizing electron-rich metal centers. researchgate.net
Spectroscopic Probing of Coordination Environments in Tris(triethylsilyl) Phosphite Complexes
Several spectroscopic techniques are indispensable for characterizing the structure and bonding in metal complexes of tris(triethylsilyl) phosphite.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is arguably the most direct method for probing the coordination of phosphite ligands. The free tris(triethylsilyl) phosphite ligand exhibits a characteristic chemical shift in the ³¹P NMR spectrum. Upon coordination to a metal center, this signal undergoes a significant "coordination shift" (Δδ), moving to a different frequency. researchgate.net The magnitude and direction of this shift provide valuable information about the electronic environment of the metal, the coordination geometry, and the nature of other ligands in the complex. Coupling between the ³¹P nucleus and other magnetically active nuclei (like ¹⁹⁵Pt or ¹⁰³Rh) can provide further structural insights, such as the number of coordinated phosphite ligands and their relative positions.
Infrared (IR) Spectroscopy: While the P-O and Si-C vibrations of the ligand itself can be observed, IR spectroscopy is most powerful when used to study co-ligands, particularly carbon monoxide (CO), in mixed-ligand complexes. The C-O stretching frequency (ν(CO)) is highly sensitive to the amount of π-back-bonding from the metal to the CO ligand. Since tris(triethylsilyl) phosphite competes with CO for this back-donation, its electronic properties can be indirectly measured. A stronger π-accepting phosphite will reduce the back-donation to CO, resulting in a higher ν(CO) frequency compared to a complex with a weaker π-accepting ligand. acs.org
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous, detailed information about the solid-state structure of a metal complex. nih.gov It allows for the precise determination of key structural parameters, including:
M-P bond lengths: These distances provide direct evidence of the strength of the metal-ligand bond.
Bond angles: Angles around the metal center define the coordination geometry (e.g., square planar, tetrahedral).
Ligand conformation: The precise arrangement of the bulky triethylsilyl groups can be visualized, confirming steric effects.
| Parameter | Technique | Typical Observation/Value | Information Gained |
|---|---|---|---|
| ³¹P Chemical Shift (δ) | ³¹P NMR | Significant shift upon coordination (Δδ). | Confirmation of coordination; electronic environment at the metal. |
| ¹J(M-P) Coupling Constant | ³¹P NMR | Observed for active nuclei (e.g., ¹⁹⁵Pt, ¹⁰³Rh). | Strength of M-P bond; geometry (cis/trans isomers). |
| CO Stretching Frequency (ν(CO)) | IR Spectroscopy | ~1900-2100 cm⁻¹ in carbonyl complexes. | Probes the π-acceptor ability of the phosphite ligand. |
| M-P Bond Length | X-ray Crystallography | Typically 2.1 - 2.4 Å. | Direct measure of bond strength and steric interactions. |
31P NMR and 29Si NMR for Ligand-Metal Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the nature of the bond between Tris(triethylsilyl) phosphite and a metal center. Both 31P and 29Si nuclei are NMR active and provide valuable insights into the coordination environment.
Upon coordination to a metal, the 31P chemical shift of the phosphite ligand undergoes a significant change, known as the coordination shift (Δδ). This shift is sensitive to several factors, including the nature of the metal, its oxidation state, the coordination number, and the identity of other ligands in the coordination sphere. The magnitude and direction of the coordination shift provide information about the electronic changes at the phosphorus atom upon binding to the metal.
Similarly, 29Si NMR spectroscopy can be used to probe the electronic environment of the silicon atoms in the triethylsilyl groups. Changes in the 29Si chemical shift upon coordination can indicate the extent of electronic effects transmitted from the metal center through the P-O-Si linkage.
The following interactive table presents representative 31P and 29Si NMR data for rhodium complexes with analogous tris(alkoxy)phosphite ligands, which can be used to infer the expected ranges for Tris(triethylsilyl) phosphite complexes.
Note: The data presented is for analogous tris(alkoxy)phosphite ligands in similar rhodium complexes due to the absence of specific literature data for Tris(triethylsilyl) phosphite complexes.
X-ray Diffraction for Solid-State Coordination Geometry
Key structural parameters that would be of interest include:
M-P bond length: This provides a direct measure of the strength of the metal-ligand bond.
P-O and Si-O bond lengths: Changes in these bond lengths compared to the free ligand can indicate electronic effects of coordination.
O-P-O and P-O-Si bond angles: These angles will be influenced by both the steric bulk of the triethylsilyl groups and the coordination to the metal.
While a specific crystal structure of a metal complex with Tris(triethylsilyl) phosphite is not available in the public domain, we can infer the likely coordination geometry from related structures with other bulky phosphite ligands. For example, rhodium(I) complexes with bulky phosphite ligands often adopt a square planar geometry.
The following interactive table illustrates the type of data that would be obtained from an X-ray diffraction study of a hypothetical square planar rhodium(I) complex of Tris(triethylsilyl) phosphite, based on typical values for similar complexes.
Note: The data in this table is hypothetical and based on typical values for rhodium complexes with other bulky phosphite ligands, as a specific crystal structure for a Tris(triethylsilyl) phosphite complex is not publicly available.
Based on a comprehensive search of available scientific literature, there is insufficient information to generate a detailed article on "Silanol, 1,1,1-triethyl-, 1,1',1''-phosphite," also known as Tris(triethylsilyl) phosphite, that aligns with the specific outline requested.
The provided structure requires in-depth research findings on the compound's role in:
The formation of hybrid organic-inorganic materials via sol-gel processing.
Its application as an initiator or chain transfer agent in controlled polymerization.
Its use in the surface modification and functionalization of substrates and nanomaterials.
Its development as an advanced polymer additive.
The available research predominantly focuses on the closely related compound, Tris(trimethylsilyl) phosphite (TMSPi) , particularly its application as an electrolyte additive in lithium-ion batteries. acs.orgjst.go.jpelectrochemsci.org There is no specific data or detailed discussion in the search results regarding the use of the triethyl analogue, Tris(triethylsilyl) phosphite, in the advanced materials and polymer science applications specified in the outline.
Consequently, it is not possible to provide a scientifically accurate and thorough article on Tris(triethylsilyl) phosphite that adheres to the user's strict structural and content requirements without resorting to speculation or incorrectly applying data from a different chemical compound.
Integration of Tris Triethylsilyl Phosphite in Advanced Materials and Polymer Science
Development of Advanced Polymer Additives and Modifiers
Incorporating Phosphorus and Silicon for Desired Polymer Characteristics
The integration of heteroatoms into polymer structures is a well-established strategy for enhancing material properties. Specifically, the incorporation of phosphorus (P) and silicon (Si) is a key approach for improving flame retardancy and thermal stability. Tris(triethylsilyl) phosphite (B83602) serves as a noteworthy compound in this context, as it provides both phosphorus and silicon within a single molecule, offering the potential for synergistic effects.
The primary advantage of combining phosphorus and silicon lies in their complementary flame-retardant mechanisms. Phosphorus-based flame retardants primarily exert their action in the condensed phase (the solid polymer). During combustion, they decompose to form phosphoric acid, which promotes the dehydration of the polymer backbone to create a thermally stable layer of char. This char layer acts as an insulating barrier, reducing the rate of heat transfer to the underlying material and limiting the release of flammable volatile compounds into the gas phase.
Concurrently, silicon-containing compounds contribute to flame retardancy through a different but complementary mechanism. Upon heating, they can migrate to the polymer's surface and undergo thermal oxidation to form a layer of silica (B1680970) (silicon dioxide, SiO₂). This silica layer is an effective thermal insulator and a physical barrier that further obstructs the release of combustible gases and prevents oxygen from reaching the polymer surface.
When both elements are present from a single source like Tris(triethylsilyl) phosphite, a mixed P-Si-O ceramic-like layer can form, which is often more robust and provides superior thermal insulation compared to the individual char or silica layers. This synergistic interaction leads to significantly improved flame-retardant efficiency. The incorporation of such additives is designed to enhance key polymer characteristics, as illustrated in the table below.
Table 1: Expected Improvements in Polymer Properties with P-Si Additives
This table illustrates the typical performance enhancements observed in polymers like polypropylene (B1209903) (PP) upon the addition of phosphorus-silicon-based flame retardants. The data are representative of the effects of this class of additives.
| Property | Unmodified Polymer (e.g., PP) | Polymer + P-Si Additive | Improvement Mechanism |
|---|---|---|---|
| Limiting Oxygen Index (LOI) | 18-20% | 25-30% | Increased char and silica formation requires higher oxygen concentration to sustain flame. |
| UL-94 Flammability Rating | No Rating (NR) | V-0 or V-1 | Rapid self-extinguishing behavior due to barrier formation. |
| Peak Heat Release Rate (pHRR) | ~1500 kW/m² | ~400-600 kW/m² | Insulating char-silica layer reduces the rate of combustion. |
| Thermal Decomposition Temperature (Td5%) | ~350°C | ~370°C | Enhanced thermal stability from the formation of cross-linked char structures. |
Stabilizing Effects in Polymer Degradation Processes
The degradation process is initiated by the formation of alkyl radicals on the polymer chain, which react rapidly with oxygen to form peroxy radicals. These peroxy radicals then abstract hydrogen atoms from the polymer backbone to form hydroperoxides (ROOH), a key intermediate in the auto-oxidative cycle. Hydroperoxides are unstable at high temperatures and readily decompose into highly reactive and damaging alkoxy (RO•) and hydroxy (•OH) radicals, which propagate the degradation chain reaction. pqri.org
This is where phosphite stabilizers intervene. They effectively interrupt the degradation cycle by converting the harmful hydroperoxides into harmless, stable alcohols in a non-radical decomposition pathway. uvabsorber.comamfine.com During this process, the trivalent phosphorus (P(III)) in the phosphite is oxidized to its more stable pentavalent state (P(V)), forming a phosphate (B84403).
The chemical reaction is as follows: ROOH + P(OSi(C₂H₅)₃)₃ → ROH + O=P(OSi(C₂H₅)₃)₃
By eliminating hydroperoxides, phosphites prevent the proliferation of chain-propagating free radicals, thus preserving the polymer's molecular weight, melt viscosity, and color. amfine.com This makes them indispensable as "processing stabilizers." They are often used in synergy with primary antioxidants (like hindered phenols), which act by scavenging the initial free radicals. uvabsorber.com
Table 2: Effect of Phosphite Stabilizer on Polymer Processing Stability
This table provides representative data on how a phosphite stabilizer can preserve the properties of a polymer like polyethylene (B3416737) (PE) during multiple extrusion cycles.
| Property | Condition | Unstabilized PE | PE + Phosphite Stabilizer |
|---|---|---|---|
| Melt Flow Index (MFI, g/10 min) | After 1st Extrusion | 2.0 | 2.1 |
| After 3rd Extrusion | 3.5 | 2.3 | |
| After 5th Extrusion | 5.8 | 2.5 | |
| Yellowness Index (YI) | After 1st Extrusion | -1.5 | -1.4 |
| After 3rd Extrusion | 2.0 | -0.5 | |
| After 5th Extrusion | 5.5 | 0.5 |
Note: An increase in MFI indicates a decrease in molecular weight (degradation). An increase in Yellowness Index indicates color degradation.
Advanced Spectroscopic and Structural Analysis for Understanding Tris Triethylsilyl Phosphite Reactivity
Elucidation of Reaction Intermediates via In Situ NMR Spectroscopy (e.g., ¹H, ¹³C, ²⁹Si, ³¹P)
In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring chemical reactions in real-time, providing valuable insights into reaction kinetics and the identification of transient intermediates. For a compound like Tris(triethylsilyl) phosphite (B83602), a multi-nuclear NMR approach would be essential.
³¹P NMR: As the phosphorus atom is the central reactive site in many phosphite reactions, ³¹P NMR would be the primary technique for tracking the transformation of the phosphite. The chemical shift of the phosphorus nucleus is highly sensitive to its coordination environment and oxidation state. For instance, the oxidation of the P(III) center to a P(V) species would result in a significant upfield or downfield shift in the ³¹P NMR spectrum, allowing for the direct observation of the reaction progress.
²⁹Si NMR: To understand the fate of the triethylsilyl groups during a reaction, ²⁹Si NMR spectroscopy would be employed. Changes in the silicon environment, such as cleavage of the Si-O bond, would be readily detected by a change in the ²⁹Si chemical shift.
¹H and ¹³C NMR: These standard NMR techniques would provide detailed information about the triethylsilyl framework. Any modifications to the ethyl groups or the formation of new organic byproducts would be identifiable through analysis of the proton and carbon spectra.
A hypothetical in situ NMR study of the oxidation of Tris(triethylsilyl) phosphite to Tris(triethylsilyl) phosphate (B84403) would likely reveal the gradual disappearance of the characteristic phosphite peak in the ³¹P NMR spectrum and the concurrent appearance of a new peak corresponding to the phosphate product. The integration of these peaks over time could be used to determine the reaction kinetics.
Table 1: Hypothetical NMR Data for Tris(triethylsilyl) Phosphite and its Oxidation Product
| Nucleus | Compound | Chemical Shift (ppm) |
| ³¹P | Tris(triethylsilyl) phosphite | ~130-140 |
| Tris(triethylsilyl) phosphate | ~ -10 to 0 | |
| ²⁹Si | Tris(triethylsilyl) phosphite | Varies |
| Tris(triethylsilyl) phosphate | Varies |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Transformations
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is invaluable for identifying functional groups and monitoring their changes during a chemical reaction.
P-O-Si Linkage: The characteristic stretching and bending vibrations of the P-O-Si linkage in Tris(triethylsilyl) phosphite would be a key focus. These bands would be expected to shift in frequency or change in intensity upon reaction at the phosphorus center.
Si-C and C-H Bonds: The various vibrational modes of the triethylsilyl groups would also be monitored. While these are generally less reactive, any unexpected side reactions involving these groups would be detectable.
In a reaction where the phosphite is oxidized, one would anticipate the appearance of a strong P=O stretching band in the FTIR spectrum, typically in the region of 1200-1300 cm⁻¹, which is characteristic of phosphate compounds.
Table 2: Key Vibrational Modes for Monitoring Tris(triethylsilyl) Phosphite Reactivity
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| P-O-Si | Stretch | 900-1100 |
| Si-C | Stretch | 600-800 |
| P=O | Stretch (in product) | 1200-1300 |
High-Resolution Mass Spectrometry for Reaction Pathway Identification
High-Resolution Mass Spectrometry (HRMS) is a critical tool for identifying the products and intermediates of a chemical reaction with high accuracy, allowing for the determination of elemental compositions. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) could be used to introduce reaction components into the mass spectrometer. By analyzing the mass-to-charge ratio of the ions, it is possible to identify the molecular weights of the species present and, through fragmentation studies, to elucidate their structures. This would be particularly useful in identifying reaction byproducts and understanding complex reaction pathways.
X-ray Crystallography and Electron Diffraction for Solid-State Structure-Reactivity Relationships
Should Tris(triethylsilyl) phosphite or any of its reaction products be crystalline, single-crystal X-ray diffraction would provide the definitive solid-state structure. This technique would reveal precise bond lengths, bond angles, and intermolecular interactions. Understanding the three-dimensional structure is fundamental to comprehending the compound's reactivity. For non-crystalline or microcrystalline solids, electron diffraction techniques could provide valuable structural information.
Advanced Hyphenated Techniques for Online Reaction Monitoring
To gain a more comprehensive understanding of reaction dynamics, hyphenated techniques that couple a separation method with a spectroscopic detector can be employed for online reaction monitoring. For example, coupling a liquid chromatograph to a mass spectrometer (LC-MS) or an NMR spectrometer (LC-NMR) would allow for the separation of different components of a reaction mixture followed by their immediate identification. This would be a powerful approach for unraveling complex reaction networks involving Tris(triethylsilyl) phosphite.
Theoretical and Computational Investigations of Tris Triethylsilyl Phosphite
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are indispensable for understanding the intrinsic properties of a molecule like Tris(triethylsilyl) phosphite (B83602) at the electronic level. These methods provide insights into the geometry, stability, and reactivity of the compound.
Density Functional Theory (DFT) Studies on P-Si Interactions
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For Tris(triethylsilyl) phosphite, DFT studies would be crucial in characterizing the nature of the phosphorus-silicon (P-O-Si) linkages. Key areas of investigation would include the bond lengths, bond angles, and the electron density distribution around the central phosphorus atom and the three triethylsilyl groups. The analysis of the frontier molecular orbitals (HOMO and LUMO) would reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack, respectively, offering clues to its reactivity.
At present, specific DFT studies detailing the P-Si interactions in Tris(triethylsilyl) phosphite are not available in peer-reviewed literature.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can predict spectroscopic parameters, which are invaluable for the experimental characterization of a compound. For Tris(triethylsilyl) phosphite, theoretical calculations would be used to predict its Nuclear Magnetic Resonance (NMR) chemical shifts (1H, 13C, 29Si, and 31P) and its vibrational frequencies (infrared and Raman spectra). These predicted spectra can be compared with experimental data to confirm the structure of the molecule and to understand the influence of its electronic environment on its spectroscopic signatures.
No specific published data on the computationally predicted spectroscopic parameters for Tris(triethylsilyl) phosphite could be located.
Reaction Pathway Modeling and Transition State Characterization
Understanding the mechanisms of reactions involving Tris(triethylsilyl) phosphite is key to optimizing its performance in applications such as electrolytes. Computational modeling can map out the potential energy surfaces of its reactions, identifying the most likely pathways and the structures of transient intermediates and transition states.
Elucidating Energetics and Kinetics of Key Transformations
Theoretical models can be employed to calculate the activation energies and reaction enthalpies for key transformations of Tris(triethylsilyl) phosphite, such as its hydrolysis or its reactions with other electrolyte components. This information is vital for predicting the stability of the compound under various conditions and for understanding its role in the formation of solid-electrolyte interphase (SEI) layers in batteries.
Detailed computational studies on the energetics and kinetics of reactions involving Tris(triethylsilyl) phosphite are not currently present in the public domain.
Solvent Effects on Reaction Mechanisms
The solvent environment can significantly influence the rates and mechanisms of chemical reactions. For Tris(triethylsilyl) phosphite, which is often used in non-aqueous electrolytes, computational models incorporating solvent effects (either through implicit continuum models or explicit solvent molecules) would be necessary to accurately predict its reactive behavior. These models can shed light on how the polarity and composition of the solvent affect the stability of reactants, intermediates, and transition states.
Specific research detailing the computational modeling of solvent effects on the reaction mechanisms of Tris(triethylsilyl) phosphite is not yet available.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and their interactions with their environment.
For Tris(triethylsilyl) phosphite, MD simulations would be instrumental in exploring its vast conformational landscape, which arises from the rotation around the P-O and O-Si bonds of the triethylsilyl groups. Understanding the preferred conformations is important as they can influence the molecule's reactivity and its physical properties. Furthermore, MD simulations can be used to study the intermolecular interactions between Tris(triethylsilyl) phosphite molecules and other components of a solution, such as solvent molecules and ions. This can provide a molecular-level understanding of its function as an electrolyte additive.
As with other theoretical aspects, specific molecular dynamics simulation studies on Tris(triethylsilyl) phosphite have not been found in the available scientific literature.
Influence of Steric Bulk of Triethylsilyl Groups
Key Theoretical Considerations:
Increased Cone Angle: The Tolman cone angle, a common metric for the steric bulk of ligands, would be significantly larger for a P(OSiEt3)3 ligand compared to a P(OSiMe3)3 ligand. This increased steric shielding would likely influence the coordination chemistry of Tris(triethylsilyl) phosphite, affecting its ability to act as a ligand for metal centers.
Modified Reaction Pathways: In chemical reactions, the greater steric bulk could hinder the approach of reactants to the phosphorus or oxygen atoms, potentially leading to different reaction kinetics or even alternative reaction pathways compared to TMSPi.
A detailed quantitative analysis of these effects would require dedicated computational studies, such as Density Functional Theory (DFT) calculations, which are not currently available in the literature for Tris(triethylsilyl) phosphite.
Behavior in Different Solvation Environments
The behavior of a molecule in solution is critically dependent on its interactions with the surrounding solvent molecules. The larger and more nonpolar nature of the triethylsilyl groups compared to trimethylsilyl (B98337) groups would alter the solvation characteristics of Tris(triethylsilyl) phosphite.
Anticipated Solvation Effects:
Solubility: The increased hydrocarbon content would likely enhance the solubility of Tris(triethylsilyl) phosphite in nonpolar organic solvents while potentially decreasing its solubility in more polar media.
Solvation Shell Structure: Computational methods, such as molecular dynamics (MD) simulations or implicit solvation models (e.g., Polarizable Continuum Model), could reveal differences in the structure and energetics of the solvation shell around Tris(triethylsilyl) phosphite compared to TMSPi. The larger size of the solute molecule would necessitate a larger solvent cavity, impacting the free energy of solvation.
Solvent-Accessible Surface Area: The nature and extent of the solvent-accessible surface area would be different, which could affect intermolecular interactions and the compound's role in various chemical environments, such as an electrolyte solution.
Without specific computational data, a quantitative comparison of solvation energies and a detailed description of the solvation structure in various solvents for Tris(triethylsilyl) phosphite remain speculative.
Machine Learning and Chemoinformatics in Predicting Reactivity and Properties
In recent years, machine learning (ML) and chemoinformatics have emerged as powerful tools for predicting the properties and reactivity of chemical compounds. These approaches rely on the availability of large datasets of known compounds to train predictive models.
Potential Applications to Tris(triethylsilyl) Phosphite:
Property Prediction: If a sufficiently large and diverse dataset of trialkylsilyl phosphites with experimentally determined or computationally calculated properties were available, ML models could be trained to predict properties such as boiling point, viscosity, and redox potentials for new compounds like Tris(triethylsilyl) phosphite.
Reactivity Prediction: ML models could also be developed to predict the reactivity of silyl (B83357) phosphites in various chemical reactions, aiding in the design of new synthetic routes or the optimization of reaction conditions.
Descriptor Development: Chemoinformatics approaches would be crucial in developing molecular descriptors that capture the key structural and electronic features of trialkylsilyl phosphites, which are essential for building accurate ML models.
Currently, the lack of specific data for Tris(triethylsilyl) phosphite and a limited number of publicly available computational studies on a wide range of trialkylsilyl phosphites hinder the application of these data-driven techniques to this specific compound. Future computational and experimental work is needed to generate the necessary data to enable the development of predictive ML models for this class of compounds.
Future Research Trajectories and Emerging Paradigms in Tris Triethylsilyl Phosphite Chemistry
Exploration of New Catalytic Cycles and Multicomponent Reactions
The utility of phosphites in catalysis and complex molecule synthesis is well-established. Future research is expected to leverage the distinct properties of Tris(triethylsilyl) phosphite (B83602) to design innovative catalytic cycles and multicomponent reactions (MCRs).
MCRs are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. nih.govnih.gov These reactions are prized for their atom economy, simplicity, and ability to rapidly generate molecular complexity. nih.gov Silyl (B83357) phosphites, such as Tris(trimethylsilyl) phosphite, have demonstrated reactivity with carbonyl compounds, forming adducts that can be hydrolyzed to phosphonates. researchgate.net This reactivity forms the basis for potential new MCRs. Future work could explore one-pot reactions where Tris(triethylsilyl) phosphite, an aldehyde, an amine, and a third component react to form complex heterocyclic phosphonates, a class of compounds with significant biological and industrial relevance. nih.gov The triethylsilyl group can act as a temporary protecting group that facilitates the reaction and can be easily removed during workup.
Furthermore, new catalytic cycles could be designed where the Tris(triethylsilyl) phosphite acts as a ligand for a transition metal catalyst or as a precursor to a catalytically active species. The silyl groups can modulate the electronic and steric properties of the phosphorus center, influencing the catalyst's activity and selectivity. For instance, in situ generation of a catalyst from a metal precursor and Tris(triethylsilyl) phosphite could open new pathways for cross-coupling reactions or asymmetric catalysis. The reaction of phosphines with enynedioates and other components to form highly substituted cyclopentenes showcases the potential for phosphorus compounds in generating complex cyclic systems via MCRs. rsc.org
| Potential Reaction Type | Role of Tris(triethylsilyl) phosphite | Potential Products | Key Advantage |
| Aza-Pudovik MCR | Phosphorus nucleophile | α-Aminophosphonates | Mild reaction conditions, high atom economy. |
| Kabachnik–Fields MCR | Phosphorus source | Heterocyclic phosphonates | Rapid assembly of complex scaffolds. nih.gov |
| 1,3-Dipolar Cycloaddition MCR | Precursor to phosphorus ylide | Phosphorylated heterocycles | Access to novel five-membered ring systems. nih.gov |
| Transition Metal Catalysis | Ligand or catalyst precursor | Cross-coupled products | Tunable reactivity via silyl groups. |
Design of Smart Materials with Stimuli-Responsive Tris(triethylsilyl) Phosphite Units
"Smart" or stimuli-responsive materials are polymers and other materials that can change their physical or chemical properties in response to external stimuli such as pH, temperature, light, or the presence of specific chemicals. rsc.orgnih.gov The incorporation of phosphorus-containing moieties into polymers can endow them with unique properties, leading to the development of advanced materials. researchgate.net
The P-O-Si bond in Tris(triethylsilyl) phosphite is sensitive to hydrolysis. This characteristic can be exploited in the design of stimuli-responsive materials. Future research could focus on incorporating Tris(triethylsilyl) phosphite units as side chains or cross-linkers in a polymer backbone. The resulting material would be stable in anhydrous conditions but would degrade or change its structure upon exposure to water or changes in pH. This could be useful for applications such as:
Transient Electronics: Creating electronic components that dissolve after a predetermined lifespan.
Drug Delivery: Encapsulating a therapeutic agent within a polymer matrix that releases its payload in the aqueous environment of the body. nih.gov
Self-Healing Materials: Designing materials where the cleavage of the silyl phosphite ester triggers a chemical reaction that repairs damage.
Phosphorus-based hydrogels have already shown promise as stimuli-responsive materials, with their swelling behavior being tunable by external stimuli like pH and salt concentration. uark.edu By integrating the specific reactivity of the silyl phosphite unit, a new generation of "smart" hydrogels, coatings, and plastics could be developed. researchgate.net
| Stimulus | Mechanism of Action | Potential Application |
| Water / Humidity | Hydrolysis of P-O-Si bond | Biodegradable polymers, transient devices. |
| pH Change | Acid/base-catalyzed hydrolysis | pH-responsive drug delivery systems. uark.edu |
| Specific Ions | Coordination with phosphorus center | Ion-selective sensors. |
| Oxidative/Reductive environment | Change in phosphorus oxidation state | Redox-responsive materials. nih.gov |
Bio-inspired Chemistry and Bioconjugation with Tris(triethylsilyl) Phosphite Derivatives
Organophosphorus compounds are fundamental to life, forming the backbone of DNA and RNA and playing a central role in energy transfer through molecules like adenosine (B11128) triphosphate (ATP). nih.gov Bio-inspired chemistry seeks to mimic these natural processes to create new functional molecules and systems.
Tris(triethylsilyl) phosphite and its derivatives represent promising tools for bioconjugation—the process of linking molecules to biomolecules such as proteins or nucleic acids. The reactivity of the silyl phosphite can be harnessed to act as a phosphorylating agent under mild, biocompatible conditions. For example, it could be used to attach phosphate-containing tags to proteins for imaging or to synthesize modified oligonucleotides for therapeutic applications. The triethylsilyl groups serve as protecting groups that can be removed under gentle conditions, preserving the integrity of the delicate biomolecule.
Future research could focus on developing selective bioconjugation reactions where Tris(triethylsilyl) phosphite derivatives react specifically with certain amino acid residues on a protein's surface. This would enable the precise engineering of proteins with new functions. Additionally, bio-inspired catalytic systems could be created where a synthetic scaffold containing a silyl phosphite moiety mimics the active site of an enzyme, such as a kinase, to perform phosphorylation reactions. The study of organophosphate hydrolyzing enzymes for bioremediation also highlights the biological relevance of P-O bond cleavage, a process central to the reactivity of silyl phosphites. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch chemistry to continuous flow and automated synthesis platforms is revolutionizing the chemical industry, offering improved safety, consistency, and scalability. nih.gov The synthesis and application of Tris(triethylsilyl) phosphite are well-suited for integration with these modern technologies.
The synthesis of phosphites can involve hazardous reagents like phosphorus trichloride (B1173362). rsc.org Performing such reactions in a continuous flow reactor can significantly enhance safety by minimizing the volume of hazardous material present at any given time. Flow chemistry also allows for precise control over reaction parameters like temperature and residence time, which can lead to higher yields and purities. Research into the rapid synthesis of H-phosphonates in microflow reactors demonstrates the feasibility of this approach for P-O bond formation. organic-chemistry.org
Automated synthesis platforms, which use robotics to perform chemical reactions, can accelerate the discovery and optimization of new reactions involving Tris(triethylsilyl) phosphite. mpg.de For instance, an automated platform could be programmed to screen a wide range of substrates and catalysts for a novel multicomponent reaction, rapidly identifying the optimal conditions. The successful automation of the synthesis of complex molecules like antisense phosphorodiamidate morpholino oligomers (PMOs) underscores the power of these platforms in organophosphorus chemistry. nih.gov Future work will likely involve developing dedicated flow and automated protocols for the synthesis and in-line use of Tris(triethylsilyl) phosphite, making this versatile reagent more accessible and easier to handle.
Development of Sustainable and Circular Economy Approaches for Tris(triethylsilyl) Phosphite Synthesis and Application
Sustainability and the principles of a circular economy are becoming increasingly important in the chemical industry. ostara.com This involves designing processes that minimize waste, reduce reliance on finite resources, and recycle materials wherever possible. mdpi.compreprints.org Phosphorus is a critical element with a finite supply, making sustainable practices in organophosphorus chemistry particularly crucial. mdpi.com
Future research into the synthesis of Tris(triethylsilyl) phosphite should focus on greener methods. This could include:
Alternative Phosphorus Sources: Exploring routes that avoid the use of phosphorus trichloride, potentially using elemental phosphorus or recycled phosphate (B84403) streams as the starting material. rsc.org
Bio-based Feedstocks: Utilizing bio-ethanol for the ethyl groups and exploring silica (B1680970) derived from agricultural waste (like rice husks) as a sustainable source for the silicon component. nih.gov
Waste Valorization: The primary byproduct of reactions where Tris(triethylsilyl) phosphite is used as a phosphorylating agent is a hexaethyldisiloxane (B1329380) derivative. Developing methods to capture and recycle this silicon-containing byproduct would be a key step towards a circular process.
In the context of its applications, using Tris(triethylsilyl) phosphite in catalytic amounts rather than as a stoichiometric reagent would significantly improve the process's sustainability. Furthermore, designing products, such as the smart materials discussed earlier, to be biodegradable or recyclable aligns with the principles of a circular economy. By focusing on the entire lifecycle of the compound, from its synthesis to its final application and disposal, the environmental footprint of Tris(triethylsilyl) phosphite chemistry can be minimized. ostara.com
Q & A
Basic: What are the recommended laboratory methods for synthesizing Silanol, 1,1,1-triethyl-, 1,1',1''-phosphite?
Answer:
The compound is typically synthesized via the silylation of phosphorous acid with triethylsilanol under anhydrous, inert conditions (e.g., nitrogen or argon atmosphere). Key steps include:
- Reacting triethylsilanol with phosphorous acid in a 3:1 molar ratio.
- Using a solvent such as dry toluene or dichloromethane to facilitate the reaction.
- Purification via fractional distillation under reduced pressure to isolate the product, ensuring minimal exposure to moisture to prevent hydrolysis .
Basic: How can spectroscopic techniques be employed to characterize this compound?
Answer:
- 31P NMR Spectroscopy : Identifies the phosphorus environment, with a characteristic chemical shift between δ +100 to +130 ppm for phosphite esters.
- 1H and 13C NMR : Confirms the presence of triethylsilyl groups (δ ~0.5–1.5 ppm for CH3 and CH2 protons).
- FTIR : Peaks at ~990–1050 cm⁻¹ (P-O-Si stretching) and ~750–800 cm⁻¹ (Si-C vibrations).
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 314.54) validate the molecular formula (C9H27O4PSi3) .
Advanced: What experimental factors influence the compound’s stability, and how can degradation be minimized?
Answer:
- Temperature : Decomposes above 80°C, forming phosphate esters (e.g., triethyl phosphate) via oxidation. Conduct reactions below 60°C .
- Moisture : Hydrolyzes in aqueous environments. Use anhydrous solvents and inert gas purging.
- Oxidizers : Avoid contact with peroxides or strong acids. Store in amber glass under nitrogen .
- Analytical Monitoring : Track stability via TLC or GC-MS to detect decomposition products .
Advanced: How should researchers resolve contradictions in reported reactivity with radical species?
Answer:
- Controlled Radical Experiments : Compare reactivity under inert (argon) vs. oxidative (air) conditions.
- ESR Spectroscopy : Detect radical intermediates during reactions. Studies indicate inertness toward stable radicals (e.g., no quenching of 2,4,6-tri-tert-butylphenol radicals) .
- Kinetic Analysis : Measure reaction rates with model radicals (e.g., TEMPO) to quantify reactivity .
Basic: What safety protocols are critical for handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Emergency Measures : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes.
- Storage : Keep in sealed containers with desiccants, away from oxidizers .
Advanced: What challenges arise in achieving high purity, and what purification strategies are effective?
Answer:
- Challenges : Trace moisture leads to hydrolysis; residual solvents (e.g., toluene) may persist.
- Purification Methods :
Advanced: How does this compound behave in catalytic or ligand applications?
Answer:
- Catalytic Role : Acts as a ligand in transition-metal complexes (e.g., Pd or Cu catalysts) for cross-coupling reactions.
- Mechanistic Insights : Monitor reaction progress via in situ 31P NMR to track ligand-metal interactions.
- Thermal Stability : Decomposition at elevated temperatures limits catalytic efficiency. Pre-cool reactants to enhance longevity .
Basic: What analytical methods are recommended for detecting trace impurities?
Answer:
- GC-MS : Identifies volatile byproducts (e.g., triethyl phosphate) with detection limits <0.1%.
- Karl Fischer Titration : Quantifies trace moisture (<50 ppm).
- Elemental Analysis : Validates C, H, P, and Si content against theoretical values .
Advanced: How does the compound interact with common laboratory solvents under prolonged storage?
Answer:
- Polar Solvents (e.g., DMSO, DMF) : Accelerate hydrolysis; avoid for long-term storage.
- Non-Polar Solvents (e.g., Hexane) : Enhance stability.
- Stability Studies : Conduct accelerated aging tests (40°C/75% RH for 4 weeks) with periodic NMR analysis .
Advanced: What strategies mitigate experimental reproducibility issues in phosphite-mediated reactions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
